Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a structurally complex organosulfur compound featuring a benzoate ester core modified with a carbamothioyl-urea linkage. The molecule integrates a trichloroethyl group, a 3-methylbenzoyl substituent, and a methyl ester, contributing to its unique physicochemical properties.
Key structural attributes include:
- Carbamothioyl-urea bridge: Enhances hydrogen-bonding capacity (N–H···O/S interactions).
- Trichloroethyl group: Introduces steric bulk and electron-withdrawing effects.
- 3-Methylbenzoyl substituent: Modulates solubility and hydrophobic interactions.
Properties
Molecular Formula |
C19H18Cl3N3O3S |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-6-5-7-12(10-11)15(26)24-17(19(20,21)22)25-18(29)23-14-9-4-3-8-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
GHWDJAQDTMHZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
3-Methylbenzoyl chloride reacts with 2,2,2-trichloroethylamine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA). TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Optimized conditions :
-
Molar ratio : 1:1.1 (acyl chloride : amine)
-
Temperature : 25°C (room temperature)
-
Reaction time : 12 hours
-
Yield : 89–91%
Purification
The crude product is washed with 5% aqueous NaHCO₃ to remove residual acid, followed by drying over MgSO₄. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields a white crystalline solid.
Analytical data :
-
Melting point : 112–114°C
-
¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 4H, aromatic), 6.10 (s, 1H, NH), 4.20 (q, 2H, CH₂), 2.35 (s, 3H, CH₃).
Incorporation of the Carbamothioyl Moiety
The thiourea functional group is introduced using thiophosgene (Cl₂C=S), a highly reactive thiocarbonylating agent.
Thiourea Formation
The trichloroethyl-benzoyl intermediate is treated with thiophosgene in tetrahydrofuran (THF) at −10°C to form the carbamothioyl chloride intermediate. Subsequent reaction with ammonium hydroxide generates the free thiourea.
Optimized conditions :
-
Molar ratio : 1:1.5 (intermediate : thiophosgene)
-
Reaction time : 2 hours (step 1), 1 hour (step 2)
-
Yield : 78–82%
Side Reactions and Mitigation
Competitive oxidation of thiophosgene to phosgene (Cl₂C=O) is minimized by maintaining low temperatures and excluding moisture. The use of anhydrous THF and molecular sieves ensures reaction fidelity.
Final Coupling with Methyl 2-Aminobenzoate
The thiourea intermediate is coupled with methyl 2-aminobenzoate to form the target compound.
Reaction Conditions
The coupling is performed in dimethylformamide (DMF) at 60°C for 6 hours, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Optimized conditions :
-
Molar ratio : 1:1.2 (thiourea : amine)
-
Catalyst : 1.2 equiv EDC
-
Yield : 75–80%
Purification and Characterization
The product is purified via recrystallization from ethanol/water (3:1), yielding pale-yellow crystals.
Analytical data :
-
Melting point : 158–160°C
-
¹³C NMR (DMSO-d₆) : δ 170.2 (C=O), 154.1 (C=S), 138.5–125.3 (aromatic), 52.1 (OCH₃).
Industrial-Scale Considerations
While laboratory synthesis prioritizes purity, industrial production focuses on cost-efficiency and scalability.
Process Intensification
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The trichloromethyl group and carbamothioyl moiety play crucial roles in these interactions, contributing to the compound’s unique biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on substituent contributions; exact data unavailable in evidence.
Functional Group Impact on Properties
Hydrogen-Bonding and Crystal Packing
- Target Compound: The carbamothioyl-urea bridge enables N–H···S/O hydrogen bonds, similar to 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, which forms supramolecular layers via O–H···S and N–H···O interactions .
- Metsulfuron-methyl : The sulfonylurea group facilitates herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in thiourea derivatives .
Aromatic Interactions
Steric and Electronic Effects
- Sulfonamide derivatives () exhibit higher polarity (logP ~3.67) than thiourea analogs, impacting bioavailability .
Hirshfeld Surface and Computational Insights
- 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate (): Dominated by H–H (51.1%), H–O (14.6%), and H–S (14.5%) contacts. Electrostatic stabilization via O–H···S and N–H···O bonds, with dispersion contributions from π-π interactions .
- Target Compound : Expected to show similar H-bonding patterns but with enhanced dispersion due to trichloroethyl and methylbenzoyl groups.
Biological Activity
Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H12Cl3N3O2S
- Molecular Weight : 360.67 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its interaction with specific biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 20 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10 | Disruption of mitochondrial function |
The compound's biological activity is primarily attributed to its ability to interact with cellular targets involved in cancer progression. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Case Study: Inhibition of Dihydrofolate Reductase
In a study investigating the effects of this compound on DHFR activity, it was found that the compound significantly reduced DHFR levels in resistant cancer cell lines. This suggests a potential role in overcoming drug resistance in certain cancers.
Toxicity and Safety Profile
While the compound shows promise as an antitumor agent, its safety profile must also be considered. Preliminary toxicity studies indicate that high doses may lead to adverse effects on liver function and hematological parameters.
Table 2: Toxicity Profile
| Parameter | Observed Effect |
|---|---|
| Liver Enzymes (ALT/AST) | Elevated levels at high doses |
| Hemoglobin Levels | Significant decrease at toxic doses |
| Body Weight | Loss observed in treated groups |
Q & A
Q. What are the key steps in synthesizing Methyl 2-{...}benzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
Formation of intermediates : Reacting trichloroethylamine with a 3-methylphenyl carbonyl chloride under inert atmosphere (N₂/Ar) to form the trichloro-1-[(3-methylphenyl)carbonyl]aminoethyl intermediate .
Carbamothioyl coupling : Introducing the carbamothioyl group via thiourea formation, often using thiophosgene or ammonium thiocyanate in dichloromethane (DCM) at controlled temperatures (0–25°C) .
Esterification : Final coupling with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC) in dimethylformamide (DMF) .
Q. Critical factors :
- Temperature : Higher temperatures (>40°C) risk decomposition of the trichloroethyl group.
- Solvent polarity : DMF enhances solubility of intermediates but may require post-reaction purification via reverse-phase HPLC (e.g., methanol-water gradients) .
- Yield optimization : Typical yields range from 45–67% after HPLC purification .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Q. How can researchers optimize solubility for in vitro bioactivity assays?
Methodology :
- Solvent screening : Test DMSO (primary solvent), ethanol, or aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) .
- Sonication : 30-min sonication at 40°C improves dispersion in aqueous media.
- Critical micelle concentration (CMC) : Use dynamic light scattering (DLS) to assess aggregation .
Note : Solubility in DMSO is typically >10 mM, but dilution into assay buffers may require <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s interactions with biological targets?
- Enzyme inhibition : Molecular docking suggests binding to cysteine proteases (e.g., caspase-3) via the carbamothioyl group, disrupting catalytic dyads .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) reveals localization in lysosomes, correlating with pH-dependent stability .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 2–10 μM in cancer cell lines) may arise from assay conditions (e.g., serum content affecting solubility) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Strategies :
Standardize assays : Use identical cell lines (e.g., HepG2 vs. MCF-7) and serum-free media.
Control for metabolites : LC-MS/MS to quantify intact compound vs. degradation products .
Structural analogs : Compare with derivatives lacking the trichloroethyl group to isolate pharmacophore contributions .
Example : A 2024 study found that serum albumin binding reduces free compound availability, explaining variable cytotoxicity .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PARP-1) to identify critical binding residues .
- QSAR models : Use electron-withdrawing substituent parameters (σ⁺) to predict bioactivity trends.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding with the carbamothioyl group) to guide crystallography .
Q. How does the trichloroethyl group influence stability under physiological conditions?
- Hydrolytic stability : The trichloroethyl group resists hydrolysis at pH 7.4 but degrades in acidic environments (e.g., lysosomes, pH 4.5) via SN1 mechanisms .
- Metabolic fate : Cytochrome P450-mediated dechlorination generates reactive intermediates, detected via trapping studies with glutathione .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Photoaffinity labeling : Incorporate a diazirine group to crosslink the compound with its target, followed by pull-down/MS .
Q. What are the implications of structural analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-methylphenyl)?
Key insight : The 3-methyl group balances lipophilicity and metabolic resistance, making it optimal for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
